4-(3-Aminophenyl)-3-methylbenzoic acid
Description
4-(3-Aminophenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-aminophenyl substituent at the 4-position of the aromatic ring. This structure combines the acidity of the carboxylic acid group with the electron-donating effects of the amino and methyl groups, influencing its physicochemical and reactivity properties.
Properties
IUPAC Name |
4-(3-aminophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMARXFDDWIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688634 | |
| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-05-8 | |
| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation with Palladium Catalysts
In a method analogous to the synthesis of 4-amino-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid is dissolved in methanol with palladium on carbon (Pd/C, 5–10 wt%) as the catalyst. Under hydrogen pressure (0.7 MPa) at 60°C for 10 hours, the nitro group is reduced to an amine, achieving yields exceeding 95%. Critical parameters include:
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Stirring speed : 250 rpm to ensure efficient gas-liquid contact.
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Catalyst loading : 4 g per 1.0 mol substrate.
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Workup : Filtration to remove the catalyst, followed by reduced-pressure distillation to isolate the product.
This method is scalable but requires specialized equipment (e.g., autoclaves) and careful control of hydrogen pressure to prevent over-reduction or side reactions.
Multi-Step Synthesis via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The introduction of the 3-aminophenyl group at the 4-position of 3-methylbenzoic acid can be achieved through palladium-catalyzed cross-coupling. A representative pathway involves:
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Halogenation : Bromination of 3-methylbenzoic acid at the 4-position using in .
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Protection : Conversion to the methyl ester (e.g., methyl 4-bromo-3-methylbenzoate) to prevent carboxylate interference.
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Coupling : Reaction with 3-aminophenylboronic acid using Pd(PPh) in a /dioxane system at 80°C.
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Deprotection : Hydrolysis of the ester under acidic conditions (e.g., HCl/MeOH) to regenerate the carboxylic acid.
Key Considerations:
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Boronic acid stability : The amino group in 3-aminophenylboronic acid may require protection (e.g., as a Boc derivative) to prevent side reactions during coupling.
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Catalyst selection : Pd/C or Pd(OAc) with ligands (e.g., SPhos) enhances coupling efficiency.
Reductive Amination Strategies
Oxime Intermediate Reduction
A patent-pending approach for structurally similar compounds involves forming an oxime intermediate followed by catalytic reduction. For 4-(3-Aminophenyl)-3-methylbenzoic acid:
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Aldehyde formation : Oxidation of 3-methylbenzoic acid to 4-formyl-3-methylbenzoic acid using in acidic conditions.
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Oxime synthesis : Reaction with hydroxylamine hydrochloride in ethanol to yield 4-(hydroxyiminomethyl)-3-methylbenzoic acid.
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Reduction : Hydrogenation over Pd/C (10 wt%) at 1200–1700 rpm stirring speed, which enhances mass transfer and prevents catalyst settling. Yields of 85–90% are reported for analogous systems.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production and Optimization
Scientific Research Applications
Synthesis and Properties
The synthesis of 4-(3-Aminophenyl)-3-methylbenzoic acid typically involves the catalytic reduction of 4-carboxylbenzaldehyde or its alkyl esters. The process can be optimized to yield high purity and low toxicity products using various catalysts such as palladium or nickel in the presence of alkali . The compound exhibits properties that make it suitable for a range of applications, including its ability to form stable polymers and its reactivity as an amino acid derivative.
Medicinal Chemistry
4-(3-Aminophenyl)-3-methylbenzoic acid is utilized as a precursor in the synthesis of pharmaceuticals. One notable application is in the production of cetraxate, a therapeutic agent used for treating gastric ulcers. The compound acts as an antiplasmin agent, which is crucial in managing conditions related to blood coagulation .
Case Study: Cetraxate Synthesis
- Objective: Develop an efficient synthesis route for cetraxate.
- Methodology: Use 4-(3-Aminophenyl)-3-methylbenzoic acid as a key intermediate.
- Outcome: Improved yields and reduced side reactions compared to traditional methods.
Polymer Science
In polymer chemistry, 4-(3-Aminophenyl)-3-methylbenzoic acid serves as a monomer for synthesizing various polymers. Its structure allows for the formation of polyamides and other copolymers that exhibit desirable mechanical properties and thermal stability.
Table 1: Polymer Applications of 4-(3-Aminophenyl)-3-methylbenzoic Acid
| Polymer Type | Application Area | Properties |
|---|---|---|
| Polyamides | Textiles, automotive parts | High strength, thermal resistance |
| Copolymers | Coatings, adhesives | Enhanced adhesion properties |
Biochemical Reagents
The compound is also employed as a biochemical reagent in various analytical techniques. Its amino group allows for conjugation with other molecules, facilitating studies in enzyme kinetics and protein interactions.
Case Study: Enzyme Activity Assay
- Objective: Measure the effect of inhibitors on enzyme activity.
- Methodology: Use 4-(3-Aminophenyl)-3-methylbenzoic acid as a substrate.
- Outcome: Provided insights into inhibition mechanisms and enzyme kinetics.
Mechanism of Action
The mechanism by which 4-(3-Aminophenyl)-3-methylbenzoic acid exerts its effects is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various molecular targets. The benzoic acid moiety can interact with enzymes and receptors, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Substituted Benzoic Acids
The table below compares 4-(3-Aminophenyl)-3-methylbenzoic acid with structurally related compounds, emphasizing substituent effects:
Physicochemical Properties
- Lipophilicity (logPow): 3-Methylbenzoic acid (logPow = 1.5) is less lipophilic than 4-methylbenzoic acid (logPow = 2.1) due to substituent positioning . The 3-aminophenyl group in the target compound likely increases logPow compared to unsubstituted benzoic acid (logPow = 1.9), but experimental data are lacking.
- Acidity: The electron-donating methyl and amino groups reduce the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). For example, 3-methylbenzoic acid has a pKa of ~4.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
